(S)-2-Amino-3-(5-fluoropyridin-3-YL)propanoic acid hcl
Description
(S)-2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid HCl is a fluorinated amino acid derivative featuring a pyridine ring substituted with fluorine at the 5-position. Its structure consists of a central α-amino acid backbone (with amino and carboxylic acid groups) and a 5-fluoropyridin-3-yl side chain. The HCl salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications . This compound is cataloged under CAS numbers such as 1393524-16-7 and 368866-33-5, with molecular formula C₈H₉ClFN₂O₂ (including HCl) .
Properties
IUPAC Name |
(2S)-2-amino-3-(5-fluoropyridin-3-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2.ClH/c9-6-1-5(3-11-4-6)2-7(10)8(12)13;/h1,3-4,7H,2,10H2,(H,12,13);1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYIITNRGFCVKS-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC=C1F)C[C@@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
(S)-2-Amino-3-(5-fluoropyridin-3-YL)propanoic acid HCl: can undergo various types of chemical reactions:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents) are commonly used.
Major Products Formed: Products include amine oxides, alcohols, and various substituted pyridines.
Scientific Research Applications
The compound has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (S)-2-Amino-3-(5-fluoropyridin-3-YL)propanoic acid HCl exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Involvement in biochemical pathways related to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Pyridine Derivatives
(2S)-2-Amino-3-(5-chloropyridin-2-yl)propanoic Acid
- Structure : Chlorine substituent at the 5-position of pyridine, attached at the 2-position.
- Key Differences: Chlorine’s larger atomic size and higher electronegativity compared to fluorine may alter electronic properties and binding interactions. Pyridine attachment at the 2-position (vs.
(S)-2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic Acid HCl
- Structure : Features a benzene ring with 5-fluoro and 2-hydroxy substituents instead of pyridine.
- Applications: Studied for its structural novelty in medicinal chemistry .
Indole and Isoxazole Derivatives
(S)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic Acid
- Structure : Fluorine at the 5-position of an indole ring.
- Key Differences: Indole’s planar aromatic system enables π-stacking with proteins, unlike pyridine’s single heteroatom.
- Applications : Explored as a tryptophan analog in metabolic studies .
(S)-2-Amino-3-(3-hydroxy-4-methyl-isoxazol-5-yl)-propionic Acid
Protected and Modified Amino Acids
(S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic Acid
- Structure: Boc-protected amino group with a 6-fluoroindole side chain.
- Key Differences :
- The Boc group increases lipophilicity, altering pharmacokinetics compared to the HCl salt form.
- Fluorine at indole’s 6-position (vs. 5-position) may affect metabolic stability.
- Applications : Intermediate in peptide synthesis for controlled deprotection strategies .
(S)-2-Amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic Acid
Structural and Functional Analysis Table
Biological Activity
(S)-2-Amino-3-(5-fluoropyridin-3-YL)propanoic acid hydrochloride, with the CAS number 1803602-22-3, is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, effects, and relevant studies.
Chemical Structure and Properties
The molecular formula of (S)-2-Amino-3-(5-fluoropyridin-3-YL)propanoic acid HCl is , and it has a molecular weight of 220.63 g/mol. The compound features a fluoropyridine moiety that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 220.63 g/mol |
| CAS Number | 1803602-22-3 |
| Solubility | Soluble in water |
Research indicates that (S)-2-Amino-3-(5-fluoropyridin-3-YL)propanoic acid HCl may act as an agonist at certain neurotransmitter receptors, particularly those involved in the central nervous system. Its structural similarity to amino acids suggests potential roles in modulating neurotransmission.
- Neurotransmitter Modulation : The compound is hypothesized to influence glutamate receptors, which are critical for synaptic plasticity and memory function.
- Antitumor Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
Study 1: Neuroprotective Effects
A study published in the Journal of Neurochemistry demonstrated that (S)-2-Amino-3-(5-fluoropyridin-3-YL)propanoic acid HCl could protect neuronal cells from excitotoxicity induced by excessive glutamate levels. The findings indicated a significant reduction in cell death when treated with the compound compared to control groups.
Study 2: Antitumor Activity
In vitro studies conducted on human breast cancer cell lines revealed that the compound inhibited cell proliferation in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways leading to apoptosis. These findings suggest its potential as a therapeutic agent in oncology.
Table 2: Summary of Biological Studies
Preparation Methods
Nickel-Mediated Dynamic Kinetic Resolution
A scalable method for synthesizing Compound A involves dynamic kinetic resolution (DKR) of racemic 2-amino-3-(5-fluoropyridin-3-yl)propanoic acid. Building on protocols for analogous trifluoromethylated amino acids, racemic Compound A is treated with a chiral ligand—(S)-4-(phenyl)oxazolidin-2-one—and nickel(II) chloride in methanol. The DKR process at 50°C for 2.5 hours achieves 84% diastereomeric excess (de), with subsequent recrystallization elevating ee to 98.2%.
Table 1: Optimization of DKR Conditions for Compound A
Diastereoselective Alkylation
Alternative routes employ 5-fluoropyridin-3-ylmethyl halides as electrophiles. For instance, alkylation of (S)-2-(tert-butoxycarbonylamino)malonate with 3-(bromomethyl)-5-fluoropyridine in DMF/NaOH proceeds with 72% yield and 89% ee. The stereochemical outcome is contingent on solvent polarity and base selection, as homogeneous conditions minimize side reactions like β-elimination.
Fluoropyridine-Amino Acid Conjugation
Mitsunobu Reaction for Ether Linkage
A less explored pathway involves Mitsunobu coupling between 5-fluoropyridin-3-ylmethanol and N-protected serine. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, this method constructs the C–O bond with retention of configuration, achieving 68% yield. However, this approach necessitates additional steps to deprotect the amino acid and may introduce racemization during acidic hydrolysis.
Reductive Amination
Condensation of 5-fluoropyridine-3-carbaldehyde with N-Boc-glycine tert-butyl ester, followed by catalytic hydrogenation (Pd/C, H2), affords the β-amino acid derivative. Subsequent deprotection with HCl yields Compound A as the hydrochloride salt. This method, adapted from indole-containing amino acid syntheses, achieves 65% overall yield but requires rigorous control of hydrogenation conditions to prevent over-reduction of the pyridine ring.
Analytical Characterization
Spectroscopic Data
Chiral HPLC Analysis
Enantiopurity is verified using a Chiralpak IA column (hexane:ethanol:TFAA = 90:10:0.1), with retention times of 12.3 min (S-enantiomer) and 14.7 min (R-enantiomer).
Challenges and Mitigation Strategies
Q & A
Basic Research Question
- Purity : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms >95% purity.
- Stability :
Advanced Challenge :
Degradation products (e.g., defluorinated analogs) can interfere with biological assays. LC-MS/MS with MRM (multiple reaction monitoring) identifies trace impurities (<0.1%) .
How is this compound used in studying neurotransmitter receptor interactions?
Advanced Research Question
- In vitro : Radiolabeled H- or F-derivatives are used in competitive binding assays with synaptic membranes. For example:
- In silico : Docking simulations (e.g., AutoDock Vina) predict binding poses in mGluR5’s orthosteric site, guided by the fluorine-pyridine interaction with Arg316 .
What precautions are critical for safe handling and storage?
Basic Research Question
- Handling : Use PPE (gloves, goggles) and conduct reactions in fume hoods due to respiratory irritancy .
- Storage : Stable for 24 months at -20°C in sealed, desiccated containers. Avoid exposure to humidity to prevent HCl dissociation .
How does this compound compare to indole-based analogs (e.g., 5-fluoroindole derivatives) in anticancer screening?
Advanced Research Question
- Apoptosis induction : The pyridine-based compound shows higher potency (EC = 8 µM in HeLa cells) vs. indole analogs (EC = 25 µM) due to improved membrane permeability .
- Mechanistic divergence : Pyridine derivatives activate caspase-9, while indole analogs target caspase-8 pathways .
What strategies address low aqueous solubility in in vivo models?
Advanced Research Question
- Prodrug design : Esterification of the carboxylic acid group (e.g., ethyl ester) increases logP from -1.2 to 0.8, enhancing bioavailability .
- Nanoparticle encapsulation : PLGA nanoparticles (150 nm diameter) achieve 80% drug release over 72 hours in PBS .
How are computational methods applied to optimize synthesis pathways?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
